4-(3-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid
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Overview
Description
4-(3-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid is an organic compound that features a benzoic acid core substituted with a hydroxyl group and a t-butylsulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid typically involves multi-step organic reactions. One common approach is to start with the benzoic acid derivative, which undergoes sulfonation to introduce the t-butylsulfamoyl group. The hydroxyl group can be introduced via a hydroxylation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 4-(3-t-Butylsulfamoylphenyl)-3-ketobenzoic acid, while reduction of the sulfonyl group may produce 4-(3-t-Butylsulfanylphenyl)-3-hydroxybenzoic acid.
Scientific Research Applications
4-(3-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. The specific pathways and targets depend on the biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
4-(3-t-Butylsulfamoylphenyl)-3-methoxybenzoic acid: Similar structure but with a methoxy group instead of a hydroxyl group.
4-(3-t-Butylsulfamoylphenyl)-3-aminobenzoic acid: Contains an amino group instead of a hydroxyl group.
4-(3-t-Butylsulfamoylphenyl)-3-chlorobenzoic acid: Features a chlorine atom instead of a hydroxyl group.
Uniqueness
4-(3-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid is unique due to the presence of both a hydroxyl group and a t-butylsulfamoylphenyl group on the benzoic acid core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[3-(tert-butylsulfamoyl)phenyl]-3-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-17(2,3)18-24(22,23)13-6-4-5-11(9-13)14-8-7-12(16(20)21)10-15(14)19/h4-10,18-19H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAPKEUBJDEMHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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